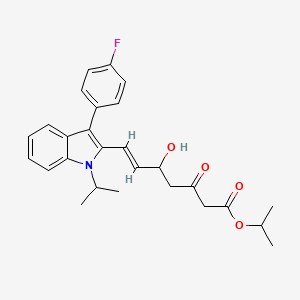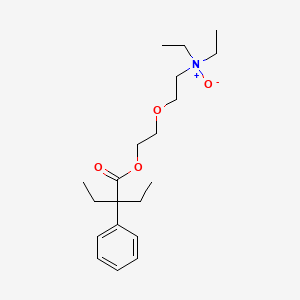
Oxeladin N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxeladin N-Oxide is a derivative of Oxeladin, a well-known cough suppressant. Oxeladin itself is a highly potent and effective drug used to treat various types of cough without the risk of dependence or addiction . This compound, with the chemical formula C20H33NO3, is primarily used in pharmaceutical analytical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including Oxeladin N-Oxide, typically involves the oxidation of tertiary amines. Common reagents for this oxidation include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct (UHP) . The reaction conditions are generally mild, and the process can be carried out in various solvents such as methanol or acetic acid .
Industrial Production Methods
Industrial production of N-oxides often employs continuous flow processes using packed-bed microreactors. This method is safer, greener, and more efficient compared to traditional batch reactors . The use of titanium silicalite (TS-1) as a catalyst in these reactors has been shown to produce high yields of N-oxides .
Chemical Reactions Analysis
Types of Reactions
Oxeladin N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of tertiary amines to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: N-oxides can be reduced back to their corresponding amines under specific conditions.
Substitution: N-oxides can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, UHP in solvents like methanol or acetic acid
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include the corresponding amines, substituted amines, and other functionalized derivatives .
Scientific Research Applications
Oxeladin N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including its role as a prodrug.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in pharmaceutical analytical testing to ensure the quality and efficacy of drugs.
Mechanism of Action
The mechanism of action of Oxeladin N-Oxide involves its conversion to Oxeladin, which then exerts its effects as a cough suppressant. Oxeladin acts on the bulbar center of the brain to suppress the cough reflex without affecting the respiratory or cardiovascular systems . The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Oxeladin: The parent compound, used as a cough suppressant.
Pyridine N-Oxide: Another N-oxide with applications in organic synthesis and medicinal chemistry.
Trimethylamine N-Oxide (TMAO): A naturally occurring N-oxide with potential relevance for cancer and cardiovascular diseases.
Uniqueness
Oxeladin N-Oxide is unique due to its specific application in pharmaceutical analytical testing and its role as a derivative of Oxeladin, which is known for its high efficacy and safety profile as a cough suppressant .
Properties
CAS No. |
1812854-79-7 |
|---|---|
Molecular Formula |
C20H33NO4 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(2-ethyl-2-phenylbutanoyl)oxyethoxy]ethanamine oxide |
InChI |
InChI=1S/C20H33NO4/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)25-17-16-24-15-14-21(23,7-3)8-4/h9-13H,5-8,14-17H2,1-4H3 |
InChI Key |
BHNKAJAESZICSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCC[N+](CC)(CC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



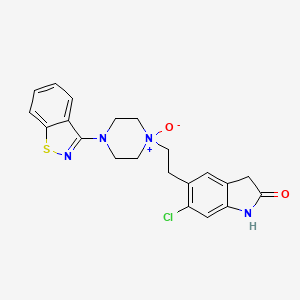
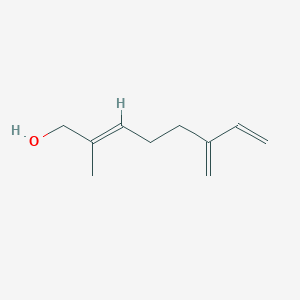
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
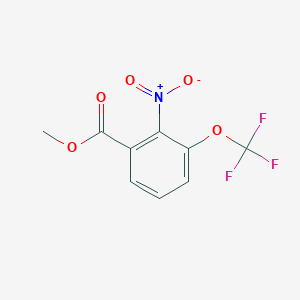
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
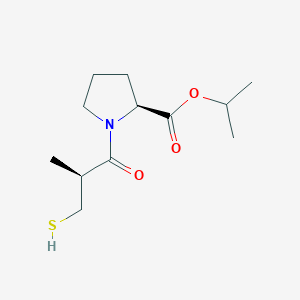
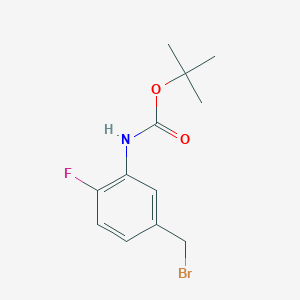
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)

![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
